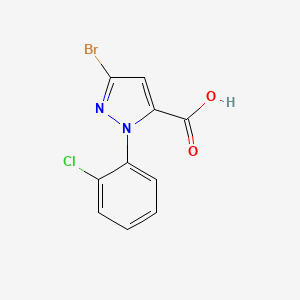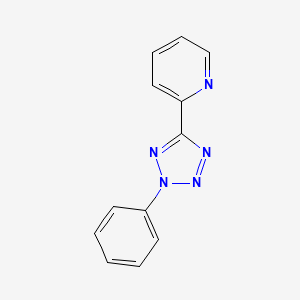
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
概要
説明
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, also known as PTP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. It has a molecular formula of C12H9N5 and a molecular weight of 223.24 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a phenyl group through a tetrazole ring . The InChI key for this compound is GSYKHAUXSQCVMH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine and related compounds are synthesized using various techniques, including Chan–Evans–Lam coupling and nitration-reduction methods, combined with alkylation reactions of tetrazole derivatives. These methods are crucial for producing polynuclear tetrazole-containing ligands, including those combining tetrazole and pyridine rings (Ershov et al., 2023).
Structural Analysis : Advanced spectroscopic methods like NMR, IR spectroscopy, UV–Vis spectroscopy, and X-ray diffraction analysis are employed for structural characterization. These techniques provide insights into the molecular structure and electronic properties of these compounds (Ershov et al., 2023).
Photophysical and Electrochemical Properties
- Light-Emitting Applications : Tetrazole derivatives, particularly those containing pyridine rings, exhibit significant photophysical properties. These compounds can be used for light-emitting applications, such as in organic light-emitting devices. Manipulation of the sigma-donor strength of ligands in these compounds can enhance luminescence lifetimes, which is critical for their use in photonics and optoelectronics (Stagni et al., 2008).
Biological Applications
- DNA Binding and Antioxidant Properties : Some tetrazole derivatives demonstrate strong DNA-binding capabilities and possess antioxidant properties. These characteristics are essential for potential applications in medicinal chemistry and biochemistry, where interactions with genetic material and free radical scavenging are crucial (Reddy et al., 2016).
Safety and Hazards
The compound is classified as dangerous with hazard statements H315-H319-H228, indicating that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames (P210), using protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
作用機序
Target of Action
Tetrazole derivatives are known to be active ingredients in various drugs, suggesting that they interact with a variety of biological targets .
Mode of Action
Tetrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Tetrazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Tetrazole derivatives are known to have a variety of effects, depending on the specific derivative and target .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
生化学分析
Biochemical Properties
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact. Over time, the compound may undergo degradation, which can influence its effectiveness and safety . Studies have shown that its stability can vary under different conditions, and long-term exposure may lead to changes in cellular function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability at target sites, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-(2-phenyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-2-6-10(7-3-1)17-15-12(14-16-17)11-8-4-5-9-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKHAUXSQCVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730630 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507270-06-6 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)

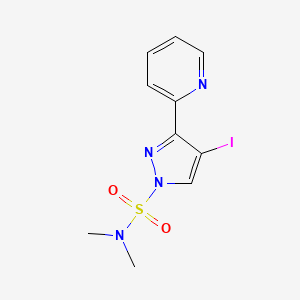
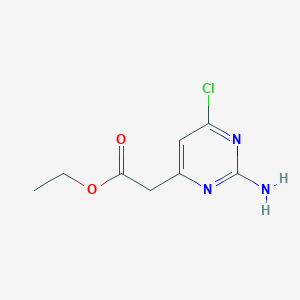
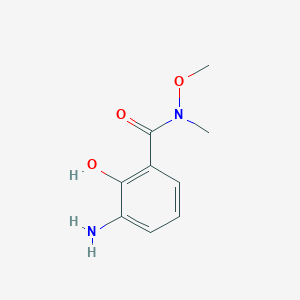

![4-Amino-2-Bromothieno[3,2-C]pyridine-7-Carboxamide](/img/structure/B1507497.png)
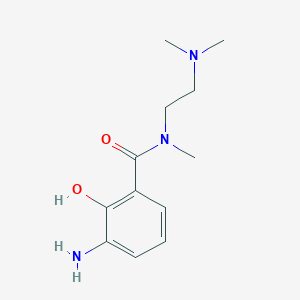
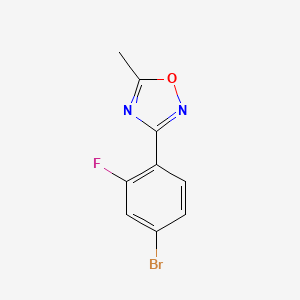

![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)
